molecular formula C36H36O18 B1247853 Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside CAS No. 143061-65-8

Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

Cat. No.: B1247853
CAS No.: 143061-65-8
M. Wt: 756.7 g/mol
InChI Key: LSMKTLJKBSXMMR-WLKGHKDFSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes and proteins, including tyrosinase, which it inhibits . This inhibition is crucial in preventing the oxidation of phenolic compounds, thereby reducing oxidative stress in cells. Additionally, it interacts with other biomolecules such as reactive oxygen species (ROS), neutralizing them and protecting cells from oxidative damage .

Cellular Effects

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside exerts multiple effects on different cell types and cellular processes. It influences cell signaling pathways, particularly those involved in oxidative stress response and inflammation . By modulating these pathways, it can alter gene expression and cellular metabolism, leading to enhanced cell survival and reduced inflammation. For instance, it has been shown to upregulate the expression of antioxidant enzymes and downregulate pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside exerts its effects through several mechanisms. It binds to the active sites of enzymes like tyrosinase, inhibiting their activity . This binding interaction prevents the oxidation of phenolic substrates, thereby reducing the formation of ROS. Additionally, it can modulate gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in oxidative stress response and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that it can maintain its antioxidant and anti-inflammatory effects for extended durations, although the extent of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as reduced oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is involved in several metabolic pathways. It is metabolized by enzymes such as glycosidases and esterases, which cleave the glycosidic and ester bonds, respectively . This metabolism leads to the formation of quercetin and p-coumaric acid, which are further metabolized by phase II enzymes, including UDP-glucuronosyltransferases and sulfotransferases . These metabolic processes influence the compound’s bioavailability and biological activity.

Transport and Distribution

Within cells and tissues, Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can protect against mitochondrial oxidative damage, or in the nucleus, where it can modulate gene expression .

Preparation Methods

The synthesis of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside typically starts from commercially available quercetin . The process involves several steps:

Chemical Reactions Analysis

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is unique due to its specific glycosylation and acylation patterns. Similar compounds include:

    Quercetin-3-O-rhamnoside: Lacks the p-coumaroyl group and has different biological activities.

    Quercetin-3-O-glucoside: Contains only a glucose moiety without the rhamnose and p-coumaroyl groups.

    Quercetin-3-O-(6’‘’-p-coumaroyl)glucoside: Similar but lacks the rhamnose moiety.

These compounds differ in their glycosylation and acylation, which influence their solubility, stability, and biological activities.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O18/c1-14-26(43)30(47)34(54-35-31(48)29(46)27(44)23(52-35)13-49-24(42)9-4-15-2-6-17(37)7-3-15)36(50-14)53-33-28(45)25-21(41)11-18(38)12-22(25)51-32(33)16-5-8-19(39)20(40)10-16/h2-12,14,23,26-27,29-31,34-41,43-44,46-48H,13H2,1H3/b9-4+/t14-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMKTLJKBSXMMR-WLKGHKDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143061-65-8
Record name Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143061658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUERCETIN-3-O-(6'''-TRANS-P-COUMAROYL-2''-GLUCOSYL)RHAMNOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PGL6583N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
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Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
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Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
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Reactant of Route 6
Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

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